molecular formula C16H10Cl3NO3 B15241546 4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid

4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid

Cat. No.: B15241546
M. Wt: 370.6 g/mol
InChI Key: NKTZUVGBYDLOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is particularly interesting due to its unique structure, which includes a trichlorophenyl group and a hydroxyindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve good yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-oxo-5-(2,3,6-trichlorophenyl)indole-3-acetic acid.

    Reduction: Formation of 4-hydroxy-5-(2,3-dichlorophenyl)indole-3-acetic acid.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid involves its interaction with various molecular targets and pathways. The hydroxyindole moiety can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The trichlorophenyl group may enhance the compound’s binding affinity to certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H10Cl3NO3

Molecular Weight

370.6 g/mol

IUPAC Name

2-[4-hydroxy-5-(2,3,6-trichlorophenyl)-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C16H10Cl3NO3/c17-9-2-3-10(18)15(19)14(9)8-1-4-11-13(16(8)23)7(6-20-11)5-12(21)22/h1-4,6,20,23H,5H2,(H,21,22)

InChI Key

NKTZUVGBYDLOQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2)CC(=O)O)C(=C1C3=C(C=CC(=C3Cl)Cl)Cl)O

Origin of Product

United States

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